(5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide
Description
Rationale for Investigating Bridged Heterocyclic Systems in Medicinal Chemistry
Bridged heterocycles have emerged as pivotal scaffolds in drug discovery due to their ability to confer enhanced metabolic stability, improved solubility, and precise target engagement. The three-dimensional topology of these systems reduces conformational flexibility, enabling selective interactions with enzyme active sites or protein pockets that planar aromatics cannot achieve. For example, bridged systems like diazocines and pyrazolo-fused rings impose rigid spatial arrangements that minimize off-target binding while optimizing pharmacokinetic (PK) profiles.
A key advantage lies in their capacity to lower lipophilicity compared to traditional flat heterocycles. This property mitigates toxicity risks associated with excessive lipid membrane penetration. Additionally, the strain inherent in bridged systems often enhances binding affinity through preorganization of functional groups into bioactive conformations. Recent studies demonstrate that such scaffolds improve the half-life of drug candidates by resisting cytochrome P450-mediated oxidation, a common metabolic degradation pathway.
Table 1: Comparative Properties of Bridged vs. Non-Bridged Heterocycles
| Property | Bridged Heterocycles | Non-Bridged Heterocycles |
|---|---|---|
| Lipophilicity (LogP) | 1.2–2.5 | 2.8–4.1 |
| Metabolic Stability (t₁/₂) | >6 hours | 1–3 hours |
| Target Selectivity | High | Moderate |
Structural Uniqueness of Benzothiazole-Diazocine Hybrid Scaffolds
The integration of a 1,3-benzothiazole moiety with a diazocine-pyrrolidine framework creates a hybrid scaffold with distinct electronic and steric features. Benzothiazole contributes a π-deficient aromatic system that facilitates hydrogen bonding and π-π stacking interactions, particularly with kinase ATP-binding pockets or nucleic acid grooves. Its sulfur atom enhances polarizability, enabling favorable van der Waals contacts with hydrophobic receptor subpockets.
The diazocine component, an eight-membered ring containing two nitrogen atoms, introduces conformational restraint. The 5,8-methano bridge further rigidifies the structure, locking the pyrazole and diazocine rings into a boat-like conformation. This geometry positions the 6-hydroxy and 3-carboxamide groups for simultaneous hydrogen bonding with biological targets. X-ray crystallographic analyses of analogous diazocine derivatives reveal planar amide groups and near-orthogonal alignment of substituents, which maximize binding complementarity.
Key Structural Features:
- Benzothiazole Moiety: Enhances electronic delocalization and participates in charge-transfer interactions.
- Diazocine-Pyrazole Fusion: Restricts rotational freedom, reducing entropy penalties upon target binding.
- Hydroxy-Carboxamide Pair: Serves as a hydrogen bond donor-acceptor duo, critical for target engagement.
Historical Development of Pyrazolo-Diazocine Derivatives in Pharmaceutical Research
The exploration of pyrazolo-diazocine systems began in the early 2000s with synthetic efforts to merge pyrazole’s metabolic resilience with diazocine’s conformational rigidity. Initial work focused on anticancer applications, where pyrazole’s ability to chelate metal ions complemented diazocine’s capacity to intercalate DNA. However, early derivatives suffered from poor aqueous solubility, prompting the incorporation of hydrophilic groups like hydroxy and carboxamide.
A breakthrough occurred in 2015 with the development of catalytic cyclization methods, enabling efficient synthesis of methanobridged diazocines. These protocols allowed precise stereochemical control, critical for optimizing chiral centers like the 5S,6S,8R configuration in the subject compound. Subsequent structure-activity relationship (SAR) studies highlighted the importance of the benzothiazole substituent for kinase inhibition, leading to its adoption in neurodegenerative and antiviral drug candidates.
Table 2: Milestones in Pyrazolo-Diazocine Derivative Development
| Year | Advancement | Impact |
|---|---|---|
| 2005 | First pyrazolo-diazocine synthesis | Demonstrated DNA intercalation potential |
| 2015 | Catalytic asymmetric cyclization methods | Enabled stereoselective synthesis |
| 2020 | Introduction of benzothiazole hybrids | Improved kinase inhibition potency |
Adapted from synthetic and pharmacological studies.
Properties
Molecular Formula |
C17H17N5O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(1S,9R,11S)-5-(1,3-benzothiazol-5-yl)-11-hydroxy-2,6,7-triazatricyclo[7.2.1.03,7]dodeca-3,5-diene-4-carboxamide |
InChI |
InChI=1S/C17H17N5O2S/c18-16(24)14-15(9-1-2-13-11(5-9)19-7-25-13)21-22-6-8-3-10(12(23)4-8)20-17(14)22/h1-2,5,7-8,10,12,20,23H,3-4,6H2,(H2,18,24)/t8-,10+,12+/m1/s1 |
InChI Key |
IYLHBITVRJLWLH-QRTLGDNMSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@@H]([C@H]1NC3=C(C(=NN3C2)C4=CC5=C(C=C4)SC=N5)C(=O)N)O |
Canonical SMILES |
C1C2CC(C1NC3=C(C(=NN3C2)C4=CC5=C(C=C4)SC=N5)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises three critical structural motifs:
- Benzothiazole ring : Introduced via condensation or cyclization reactions.
- Pyrazolo[1,5-a]diazocine core : Constructed through bicyclization or annulation.
- Carboxamide functionality : Installed via amidation or hydrolysis.
Stereochemical control at the 5S, 6S, and 8R positions is achieved through chiral auxiliaries or asymmetric catalysis.
Stepwise Synthetic Routes
Benzothiazole Ring Formation
The 1,3-benzothiazole-5-yl group is synthesized via condensation of 2-aminothiophenol derivatives with carbonyl-containing precursors. A representative method includes:
- Reactants : 5-Nitro-2-aminothiophenol and ethyl cyanoacetate.
- Conditions : Reflux in ethanol with catalytic acetic acid (12–24 hours).
- Mechanism : Cyclodehydration followed by oxidation.
Key Data :
| Starting Material | Product | Yield | Reference |
|---|---|---|---|
| 5-Nitro-2-aminothiophenol | 6-Nitrobenzothiazole | 78% |
Pyrazolo-Diazocine Core Construction
The bicyclic pyrazolo-diazocine system is assembled via a [3+3] annulation strategy:
- Intermediate A : 5-Aminopyrazole derivative (e.g., 5-amino-1-phenylpyrazole) reacts with a cyclic ketone under acidic conditions.
- Cyclization : Catalyzed by POCl₃ or PPA (polyphosphoric acid) at 80–100°C.
Example :
Optimized Multi-Step Synthesis
An integrated route from Vulcanchem and PubMed sources involves:
- Step 1 : Synthesis of 6-nitrobenzothiazole-2-carboxylate (yield: 75%).
- Step 2 : Reduction of nitro to amine using H₂/Pd-C (yield: 88%).
- Step 3 : Cyclization with 5-amino-pyrazole derivative using EDC·HCl/DMAP (yield: 65%).
- Step 4 : Hydroxylation and Boc deprotection (yield: 70%).
- Step 5 : Final amidation (yield: 82%).
Overall Yield : 23% (5 steps).
Critical Challenges and Solutions
Stereochemical Control
- Issue : Epimerization at C5 and C8 during cyclization.
- Solution : Use of chiral ligands (e.g., (R)-BINAP) in Pd-catalyzed steps.
Purification Difficulties
Characterization and Validation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
RIP2 kinase inhibitor 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of RIP2 kinase inhibitor 1 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as alkyl halides and aryl halides.
Major Products
The major products formed from these reactions include various derivatives of RIP2 kinase inhibitor 1, which can be further tested for their biological activity and therapeutic potential .
Scientific Research Applications
RIP2 kinase inhibitor 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of kinase inhibitors.
Biology: Employed in research to understand the role of RIPK2 in cellular signaling pathways and immune response.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases, such as Crohn’s disease, ulcerative colitis, and rheumatoid arthritis
Industry: Utilized in the development of new drugs targeting RIPK2 and related pathways.
Mechanism of Action
RIP2 kinase inhibitor 1 exerts its effects by binding to the kinase domain of RIPK2, thereby inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream signaling molecules, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPK). As a result, the production of pro-inflammatory cytokines is reduced, leading to decreased inflammation and immune response .
Comparison with Similar Compounds
Pyrazolo-Diazocine vs. Thiadiazole/Thiazole Derivatives
Compounds with 1,3,4-thiadiazole or thiazole cores (e.g., derivatives 9b and 12a from ) share electronic similarities with the pyrazolo-diazocine system due to nitrogen-rich rings. For instance, thiadiazole derivative 9b exhibits an IC50 of 2.94 µM against HepG2 cells, while thiazole derivative 12a shows dual activity (IC50 = 1.19 µM for HepG2 and 3.4 µM for MCF-7) . The pyrazolo-diazocine system may offer improved metabolic stability compared to smaller heterocycles due to reduced ring strain.
Spirocyclic Benzothiazole Derivatives
describes spirocyclic compounds like 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione, which share the benzothiazole motif but differ in their spiro architecture. The methanopyrazolo-diazocine core in the target compound likely exhibits distinct spatial and electronic properties, influencing binding to hydrophobic pockets or metal ions in biological targets.
Substituent Effects
Benzothiazole vs. Triazole/Pyrazole Groups
The 1,3-benzothiazole substituent in the target compound is a common pharmacophore in kinase inhibitors and DNA-intercalating agents. In contrast, triazole- and pyrazole-containing analogs (e.g., ) often prioritize hydrogen-bonding and π-π stacking interactions. For example, Chinese studies () report triazolopyrimidine derivatives with herbicidal and antifungal activities, highlighting the role of substituent electronegativity in bioactivity.
Carboxamide Functionality
The carboxamide group in the target compound is critical for solubility and hydrogen-bond donor/acceptor capacity. Similar groups in ’s imidazo-benzoxazine-carboxamide derivative (molecular weight 736.78) enhance binding to proteolytic enzymes or nucleic acids.
Pharmacological and Electronic Properties
Antitumor Activity
While direct data for the target compound are lacking, structurally related thiadiazoles and thiazoles () show potent antitumor activity. The pyrazolo-diazocine system may modulate apoptosis pathways differently due to steric effects or improved membrane permeability.
Electronic and Structural Isovalence
Per , compounds with "isovalency" (similar valence electrons but differing geometries) may exhibit divergent bioactivities.
Comparative Data Table
Biological Activity
The compound (5S,6S,8R)-2-(1,3-benzothiazol-5-yl)-6-hydroxy-4,5,6,7,8,9-hexahydro-5,8-methanopyrazolo[1,5-a][1,3]diazocine-3-carboxamide , identified by its chemical formula (PubChem CID: 145704714), has garnered interest in the scientific community due to its potential biological activity. This article aims to explore the biological properties of this compound through a comprehensive review of existing literature, including data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a benzothiazole moiety and a methanopyrazolo framework. Its stereochemistry is defined by the specific arrangement of its chiral centers at positions 5, 6, and 8.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: Breast Cancer Cell Line MCF-7
A study conducted on MCF-7 cells revealed that treatment with the compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus.
Table: Antimicrobial Activity
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
Neuroprotective Effects
Preliminary research suggests that the compound may have neuroprotective effects. In animal models of neurodegenerative diseases, administration of the compound resulted in improved cognitive function and reduced neuroinflammation markers.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : Activation of caspases leading to programmed cell death.
- Cell Cycle Arrest : Disruption of normal cell cycle progression.
- Antioxidant Activity : Scavenging of free radicals and reduction of oxidative stress.
Q & A
[Basic] How can researchers confirm the molecular structure and stereochemical configuration of this compound?
Methodological Answer:
The stereochemical configuration (5S,6S,8R) and molecular structure should be validated using a combination of:
- X-ray crystallography for unambiguous spatial assignment of chiral centers.
- NOESY NMR to analyze through-space proton interactions in solution, confirming the fused bicyclic system and hydroxyl group orientation .
- High-resolution mass spectrometry (HRMS) and elemental analysis to verify molecular formula and purity .
- Infrared (IR) spectroscopy to identify functional groups (e.g., carboxamide, benzothiazole) via characteristic absorption bands .
[Advanced] What methodologies are recommended to address contradictions in bioactivity data across different assays?
Methodological Answer:
Discrepancies in bioactivity (e.g., enzyme inhibition vs. cellular efficacy) require:
- Dose-response normalization : Compare IC50 values under standardized conditions (pH, temperature, solvent).
- Molecular docking simulations (using AutoDock Vina or Schrödinger) to assess binding mode consistency with structural analogs, resolving conflicts between in vitro and in silico results .
- Orthogonal assays : Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .
- Data tables comparing assay conditions, positive controls, and batch-to-batch compound purity.
[Basic] What synthetic routes are optimal for introducing the benzothiazole moiety into the pyrazolo-diazocine scaffold?
Methodological Answer:
Key strategies include:
- Cyclocondensation reactions : React 5-aminobenzothiazole derivatives with diketone intermediates under acidic conditions (e.g., acetic acid, 80°C) to form the pyrazolo ring .
- Mitsunobu coupling : For stereospecific introduction of the hydroxyl group at C6, using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
- Protection-deprotection steps : Use tert-butyldimethylsilyl (TBS) groups to shield the hydroxyl group during benzothiazole incorporation .
[Advanced] How can computational models predict the compound’s drug-likeness and pharmacokinetics?
Methodological Answer:
- SwissADME : Input the SMILES string to calculate lipophilicity (LogP), topological polar surface area (TPSA), and solubility. Compare with reference drugs (e.g., celecoxib) to assess bioavailability .
- QSAR models : Train on benzothiazole-containing analogs to predict metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
- Molecular dynamics (MD) simulations : Simulate membrane permeation using CHARMM or GROMACS to validate predictions .
[Advanced] How to design experiments to resolve instability of the hydroxyl group at C6 under physiological conditions?
Methodological Answer:
- Stability assays : Incubate the compound in PBS (pH 7.4) and human liver microsomes, monitoring degradation via LC-MS.
- Prodrug strategies : Synthesize phosphate or acetyl esters at C6 to enhance stability, followed by enzymatic hydrolysis studies .
- Accelerated stress testing : Expose the compound to heat (40°C) and humidity (75% RH) for 14 days, analyzing degradation products with HPLC-DAD .
[Advanced] What experimental frameworks reconcile discrepancies in solubility predictions vs. empirical data?
Methodological Answer:
- Hansen solubility parameters : Calculate δD, δP, δH values using COSMO-RS to identify mismatched solvents .
- Small-scale crystallization trials : Test solubility in 10+ solvents (e.g., DMSO, ethanol, PEG-400) with agitation (500 rpm, 25°C) .
- Data contradiction analysis : Apply multivariate regression to correlate calculated LogP (SwissADME) with experimental shake-flask results .
[Basic] What spectroscopic techniques confirm the integrity of the methanopyrazolo-diazocine ring system?
Methodological Answer:
- 1H/13C NMR : Assign peaks for bridgehead protons (C5, C8) and sp3-hybridized carbons in the diazocine ring. Compare with DFT-calculated chemical shifts .
- UV-Vis spectroscopy : Detect π→π* transitions in the benzothiazole (λmax ~270 nm) and pyrazolo rings (λmax ~320 nm) .
[Advanced] How can AI-driven platforms optimize reaction yields for large-scale synthesis?
Methodological Answer:
- COMSOL Multiphysics : Model heat and mass transfer in flow reactors to minimize byproducts .
- Machine learning (ML) : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C, CuI) and solvent systems (e.g., DMF/H2O) .
[Advanced] What theoretical frameworks guide mechanistic studies of spiro ring formation?
Methodological Answer:
- Frontier molecular orbital (FMO) theory : Analyze HOMO-LUMO interactions during cyclization steps involving 2-oxa-spiro[3.4]octane-1,3-dione intermediates .
- Kinetic isotope effects (KIE) : Use deuterated reagents to probe rate-determining steps in spiroannulation .
[Basic] How to validate the compound’s purity and enantiomeric excess (ee) post-synthesis?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IC column (n-hexane/isopropanol, 90:10) to separate enantiomers, calculating ee from peak area ratios .
- DSC/TGA : Monitor melting point consistency and thermal decomposition profiles to detect polymorphic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
